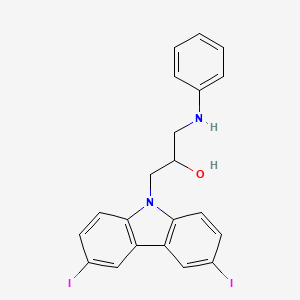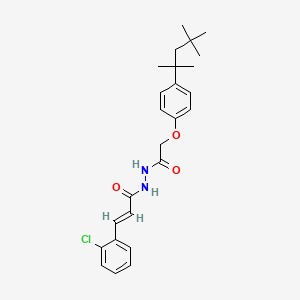
Ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This specific compound is characterized by its unique structure, which includes a benzamido group, a morpholine ring, and an ethyl ester functional group.
Méthodes De Préparation
The synthesis of ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters. Industrial production methods may utilize these reactions under optimized conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzamido and morpholine groups may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . These compounds share the thiophene core but differ in their functional groups and applications. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic
Propriétés
Formule moléculaire |
C20H22N2O5S |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5S/c1-3-27-20(25)15-13(2)16(19(24)22-9-11-26-12-10-22)28-18(15)21-17(23)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3,(H,21,23) |
Clé InChI |
CNTTZDCQXCNNOT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(4-bromophenyl)methylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11696235.png)

![4-Methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-nitrobenzamide](/img/structure/B11696241.png)
![12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11696244.png)
![2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B11696258.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide](/img/structure/B11696270.png)
![N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide](/img/structure/B11696271.png)

![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11696291.png)
![N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11696300.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696303.png)

